Z-Leu-phe-NH2

描述

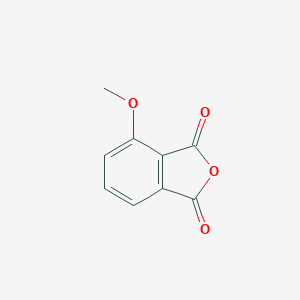

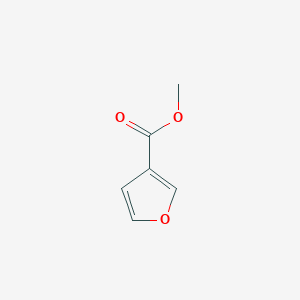

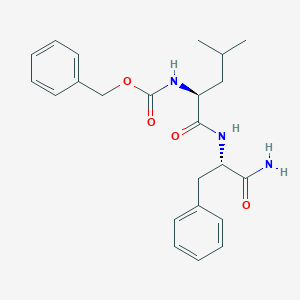

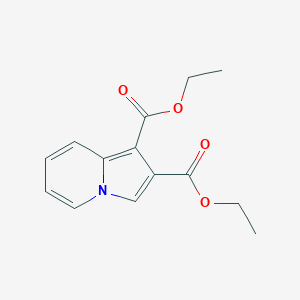

Z-Leu-phe-NH2 is a compound with the molecular formula C23H29N3O4 and a molecular weight of 411.5 g/mol. It is used for research and development purposes .

Synthesis Analysis

The synthesis of Z-Leu-phe-NH2 and similar peptides often involves solid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . A study has reported the modification of the chemotactic tripeptide For-Met-Leu-Phe-NH2 by substituting Leu at position 2 with different fluorinated amino acids .Molecular Structure Analysis

Peptides like Z-Leu-phe-NH2 can self-assemble into nanostructures and hydrogels, driven by the Phe-Phe motif . This self-assembly process relies on specific peptide sequences . The incorporation of nucleobases, another class of biomolecules known for their abilities to self-assemble, has recently appeared as a promising approach to finely design supramolecular hydrogels .Chemical Reactions Analysis

The Phe-Phe motif in Z-Leu-phe-NH2 is a versatile self-assembling building block. Subtle changes introduced to the chemical structure of the Phe-Phe derivative can result in different nanomorphologies . The self-organization process relies on peculiar peptide sequences, and only a few supramolecular assemblies can subsequently form self-supporting materials .Physical And Chemical Properties Analysis

Z-Leu-phe-NH2 is a compound with the molecular formula C23H29N3O4 and a molecular weight of 411.5 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.科学研究应用

有机介质中的肽合成:Clapés、Adlercreutz和Mattiasson(1990)进行了一项关于有机溶剂中肽合成的研究,使用Z-Phe-OMe和Leu-NH2之间的基于chymotrypsin催化的反应作为模型。他们发现,在水溶性溶剂中,随着水含量的增加,反应速率增加,但最终产率由于竞争性水解而降低。在乙酸乙酯中获得了最高产率,表明该方法在动力学和热力学控制的肽合成中具有潜力 (Clapés,Adlercreutz和Mattiasson,1990)。

含去氢苯丙氨酸的肽的构象:Uma等人(2009)合成了含有Z-去氢苯丙氨酸残基的无环四肽,并通过NMR光谱研究了它们的溶液构象。这项研究为含有修饰苯丙氨酸残基的肽的构象行为提供了见解 (Uma et al., 2009)。

酶催化的固-固肽合成动力学:Erbeldinger,Ni和Halling(1999)研究了热溶蛋白酶催化的固-固肽合成,使用Z-Gln和Leu-NH2。他们发现了第三种化合物的形成,即两种底物的盐,并强调了动力学对底物比例的显著依赖性,为进一步研究和规模化研究提供了宝贵的见解 (Erbeldinger, Ni, & Halling, 1999)。

酶催化的缩合反应和胃蛋白酶裂解:Silver和James(1981)发现小肽,包括Z-Ala-Phe,可以显著增加胃蛋白酶催化的底物裂解速率。这项研究有助于阐明这些活化裂解的结构特异性和两步机制 (Silver & James, 1981)。

安全和危害

Z-Leu-phe-NH2 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn. In case of accidental release, sources of ignition should be removed, and personnel should be evacuated to safe areas .

未来方向

The Phe-Phe motif in Z-Leu-phe-NH2 has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . Future research may focus on the development of innovative soft materials based on peptide and nucleobase derivatives .

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-16(2)13-20(26-23(29)30-15-18-11-7-4-8-12-18)22(28)25-19(21(24)27)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWAYHYSFZQCSH-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-phe-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)